CS1 peptide belongs to the class of cyclic peptides, which are composed of amino acids linked in a circular fashion. This structure allows for specific conformations that can interact with biological targets more effectively than their linear counterparts. The synthesis of CS1 peptide typically involves solid-phase peptide synthesis techniques, which facilitate the construction of complex peptide structures with high purity and yield.
The synthesis of CS1 peptide primarily employs solid-phase peptide synthesis (SPPS), a method developed by Robert Merrifield in the 1960s. In SPPS, the peptide chain is anchored to a solid support resin, allowing for sequential addition of protected amino acids.
CS1 peptide's molecular structure is characterized by its cyclic arrangement, which can significantly influence its biological activity. The cyclic structure often results in increased resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications.
CS1 peptide undergoes several key chemical reactions during its synthesis and potential applications:
The mechanism of action of CS1 peptide is closely related to its structure and interactions with biological targets:
Studies have shown that cyclic peptides often have improved pharmacokinetic profiles, leading to longer half-lives and better bioavailability in vivo compared to their linear counterparts .
CS1 peptide exhibits several distinct physical and chemical properties:
Physical properties such as solubility and stability can be assessed using techniques like differential scanning calorimetry (DSC) and UV-visible spectroscopy .
CS1 peptide has potential applications across various scientific fields:
The CS1 peptide is an 8-amino acid sequence (Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr; EILDVPST) derived from the Type III Homology Connecting Segment (IIICS) region of fibronectin. This segment, also termed the variable (V) region, undergoes extensive alternative splicing, generating multiple fibronectin isoforms. The IIICS domain resides between the final Type III repeat and the C-terminal heparin-binding domain of fibronectin. Within this domain, CS1 occupies the N-terminal 25-amino acid segment, serving as a principal cell adhesion site distinct from the central cell-binding domain. Its localization enables specific interactions with integrin receptors on lymphocytes, melanoma cells, and oral squamous cell carcinomas [1] [4] [6].
Unlike the classical fibronectin adhesion motif Arg-Gly-Asp (RGD), which binds integrins such as α5β1 and αvβ3, the CS1 peptide lacks the RGD sequence entirely. Instead, its core adhesion motif is centered on the tripeptide Leu-Asp-Val (LDV), located at positions 3–5 of the EILDVPST sequence. Mutational studies confirm that substituting Asp (D) with Glu (E) in the LDV motif (yielding LEV) abolishes cell adhesion activity. This highlights the critical dependence on the LDV sequence for integrin recognition and distinguishes CS1-mediated adhesion from RGD-dependent pathways. The absence of RGD allows CS1 to target a non-overlapping set of integrins, primarily α4β1 (VLA-4) [1] [3] [6].
The bioactive conformation of CS1 depends on the solvent-exposed LDV motif, which adopts a β-turn structure facilitating insertion into the binding pocket of integrin α4β1. Structural analyses reveal that the LDV motif binds the α4 subunit’s metal ion-dependent adhesion site (MIDAS), with flanking residues (Glu-Ile at N-terminal and Pro-Ser-Thr at C-terminal) stabilizing the interaction through hydrophobic and hydrogen-bonding networks. Key observations include:
The CS1 sequence exhibits remarkable evolutionary conservation across vertebrates, reflecting its fundamental role in cell adhesion. Interspecies comparisons of the IIICS domain in humans, rats, bovines, and avian species confirm complete conservation of the LDV tripeptide. Minor variations occur in flanking residues (e.g., Proline vs. Alanine substitutions in avian species), yet these do not impair LDV-dependent adhesion. This conservation underscores the structural non-negotiability of the LDV motif for integrin engagement. Non-mammalian species (e.g., zebrafish) express fibronectin isoforms with analogous LDV-containing sequences, though their functional equivalence requires further validation [3].
Table 1: Evolutionary Conservation of the LDV Motif in Fibronectin CS1
Species | CS1 Sequence | LDV Position | Functional Equivalence |
---|---|---|---|
Human | EILDVPST | 3–5 | High activity |
Rat | EILDVPST | 3–5 | High activity |
Bovine | EILDVPAT | 3–5 | Moderate activity |
Chicken | EILAVPST | 3–5 | Moderate activity |
Zebrafish | DIVDIPKT | 1–3 | Putative (unconfirmed) |
While the CS1 peptide itself lacks canonical glycosylation sites, its function within full-length fibronectin is modulated by alternative splicing of the IIICS domain. This splicing generates isoforms containing or excluding CS1, thereby regulating its spatial and temporal expression during development, wound healing, and tumorigenesis. Additionally, phosphorylation of Ser/Thr residues adjacent to the LDV motif (e.g., by protein kinase C) can dynamically alter integrin-binding affinity. For example:
Table 2: Post-Translational Modifications Influencing CS1 Function
Modification | **Site/Location | Functional Consequence |
---|---|---|
Alternative Splicing | IIICS domain of FN | Controls CS1 inclusion/exclusion; upregulated in tumors |
Phosphorylation | Ser/Thr in VPST | Enhances α4β1 binding avidity 10-fold |
Proteolytic Cleavage | N-terminal of EILDV | Releases soluble CS1; antagonizes adhesion |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1